molecular formula C14H19ClN2O2S B2955200 1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320177-44-2

1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2955200
CAS No.: 2320177-44-2
M. Wt: 314.83
InChI Key: HBKCVNZDACVCGU-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihalides or through reductive amination.

    Introduction of the Chlorothiophene Group: This step might involve the acylation of the diazepane ring with 5-chlorothiophene-2-carbonyl chloride under basic conditions.

    Attachment of the Oxolan Group: The oxolan (tetrahydrofuran) group can be introduced via nucleophilic substitution or through a ring-opening reaction of an epoxide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorothiophene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the chlorothiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Use in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the oxolan group, for example, might influence its solubility, stability, and reactivity compared to other diazepane derivatives.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-13-3-2-12(20-13)14(18)17-6-1-5-16(7-8-17)11-4-9-19-10-11/h2-3,11H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKCVNZDACVCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=C(S2)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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